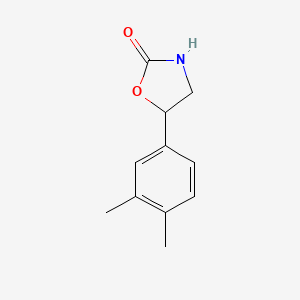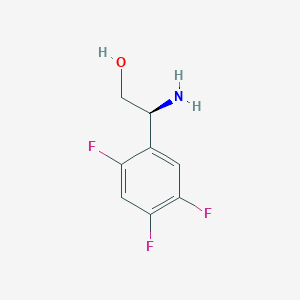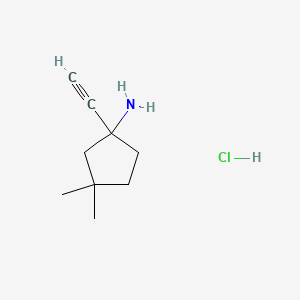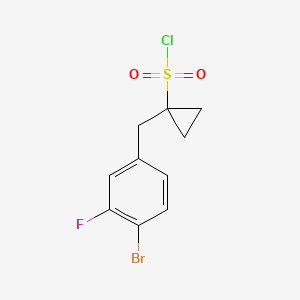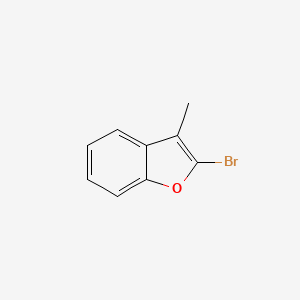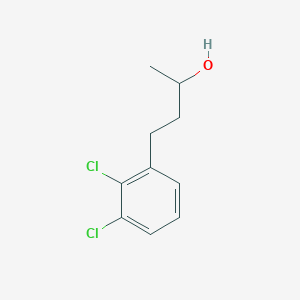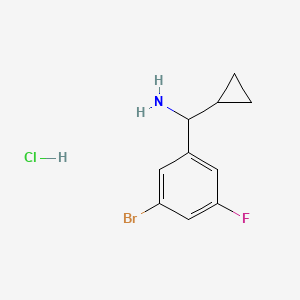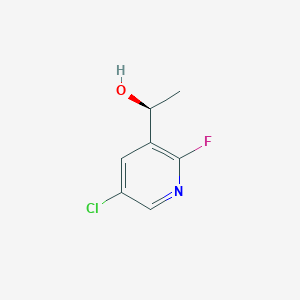![molecular formula C12H15BrFN B15323021 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-5-fluorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by an aryl group .
Wissenschaftliche Forschungsanwendungen
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Bromo-5-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the piperidine ring can interact with various receptors and ion channels, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluorophenol: Similar in structure but lacks the piperidine ring.
2-Bromo-5-fluoropyridine: Contains a pyridine ring instead of a piperidine ring.
4-[(2-Bromo-5-fluorophenyl)methyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
4-[(2-Bromo-5-fluorophenyl)methyl]piperidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the piperidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15BrFN |
|---|---|
Molekulargewicht |
272.16 g/mol |
IUPAC-Name |
4-[(2-bromo-5-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-12-2-1-11(14)8-10(12)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
InChI-Schlüssel |
YSHDUSYXUHYLCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=C(C=CC(=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


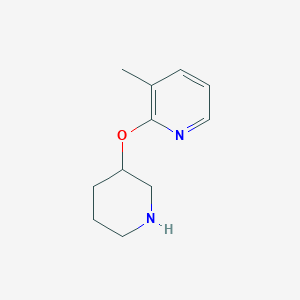
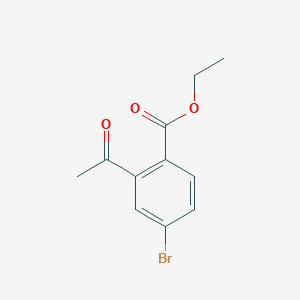
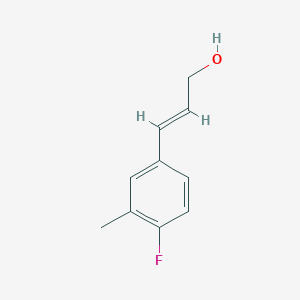
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
